Gris-PEG

Catalog No.
S3717730
CAS No.
78739-00-1
M.F
C17H17ClO6
M. Wt
352.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gris-PEG

CAS Number

78739-00-1

Product Name

Gris-PEG

IUPAC Name

(2S,5'R)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione

Molecular Formula

C17H17ClO6

Molecular Weight

352.8 g/mol

InChI

InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17+/m1/s1

InChI Key

DDUHZTYCFQRHIY-RBHXEPJQSA-N

SMILES

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
SOL IN N,N-DIMETHYLFORMAMIDE @ 25 °C: 12-14 G/100 ML; SLIGHTLY SOL IN ETHANOL, CHLOROFORM, METHANOL, ACETIC ACID, ACETONE, BENZENE, & ETHYL ACETATE; PRACTICALLY INSOL IN WATER & PETROLEUM ETHER
5.04e-02 g/L

Canonical SMILES

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC

Isomeric SMILES

C[C@@H]1CC(=O)C=C([C@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC

Gris-PEG, also known as griseofulvin, is an antifungal medication primarily used to treat dermatophyte infections, such as ringworm and athlete's foot. It operates by inhibiting fungal cell mitosis through disruption of the mitotic spindle structure, effectively arresting the cell division process at metaphase. This compound is derived from the fungus Penicillium griseofulvum and is characterized as a fungistatic agent, meaning it inhibits the growth of fungi rather than killing them outright .

Gris-PEG's antifungal activity disrupts fungal cell division by interfering with microtubule formation. Microtubules are essential components of the fungal cell cytoskeleton, and their disruption prevents the fungus from dividing and growing [].

Gris-PEG is not classified as a flammable or highly reactive compound [].

Gris-PEG, also known as griseofulvin ultramicrosize, is an antifungal medication used to treat ringworm infections caused by various dermatophyte fungi []. While it has established use in clinical settings, there is limited scientific research exploring its application beyond treatment.

Antifungal Mechanism

Gris-PEG exhibits fungistatic properties, meaning it inhibits the growth of fungi rather than killing them directly []. Its mechanism of action involves disrupting fungal mitosis by interfering with microtubule assembly within the fungal cell []. Microtubules are essential for fungal cell division and growth. By preventing their formation, Gris-PEG halts fungal replication.

In Vitro Studies

Some scientific research explores the in vitro (in laboratory conditions) activity of Gris-PEG against different fungal strains. These studies help assess its effectiveness against various dermatophytes and identify potential antifungal resistance mechanisms []. However, in vitro results may not always translate to clinical efficacy.

Future Research Directions

There is a potential for further scientific research on Gris-PEG. This could involve:

  • Investigating its potential use against other fungal infections beyond ringworm.
  • Studying its possible combination with other antifungal medications to enhance efficacy or overcome resistance.
  • Exploring the development of new drug delivery systems for Gris-PEG to improve bioavailability or target specific fungal structures.

Griseofulvin's mechanism of action involves binding to tubulin, which interferes with microtubule function and consequently disrupts mitosis in fungal cells. It forms a complex with keratin in keratin precursor cells, rendering them resistant to fungal infections. The drug is absorbed better when taken with high-fat meals, which enhances its bioavailability .

Griseofulvin exhibits a broad spectrum of antifungal activity, particularly against dermatophytes. Its effectiveness is attributed to its ability to accumulate in keratin-rich tissues such as skin, hair, and nails, where it exerts its therapeutic effects. The compound has been shown to alter bile metabolism in animal studies and may have potential side effects including liver toxicity and allergic reactions .

The synthesis of griseofulvin occurs naturally through fermentation processes involving Penicillium griseofulvum. The biosynthesis pathway begins with the formation of a 14-carbon poly-β-keto chain via polyketide synthase. Subsequent steps include cyclization, methylation, halogenation, and stereoselective reduction to yield the final product. This complex series of reactions highlights the intricate biochemical processes involved in producing this antifungal agent .

Griseofulvin is primarily indicated for treating superficial fungal infections caused by dermatophytes. It is effective against conditions such as:

  • Ringworm infections of the skin
  • Scalp infections (tinea capitis)
  • Nail infections (onychomycosis)

The treatment duration can vary significantly depending on the infection type, often requiring several weeks to months for complete resolution .

Griseofulvin has several known drug interactions that can affect its efficacy and safety profile. Notably:

  • Alcohol: Concurrent use may enhance the effects of alcohol and lead to adverse reactions such as flushing and fast heartbeat.
  • Oral contraceptives: Griseofulvin may reduce their effectiveness.
  • Anticoagulants: It can antagonize the effects of oral anticoagulants like warfarin.

Monitoring for potential interactions is crucial during treatment .

Griseofulvin belongs to a class of antifungal agents that includes several other compounds. Here is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionUnique Features
TerbinafineInhibits squalene epoxidase in ergosterol synthesisMore effective against onychomycosis
ItraconazoleInhibits ergosterol synthesis via lanosterol demethylationBroader spectrum against systemic fungal infections
KetoconazoleInhibits ergosterol synthesisAlso used for treating seborrheic dermatitis
ClotrimazoleDisrupts fungal cell membraneCommonly used topically for superficial infections

Griseofulvin's distinctive feature lies in its specific targeting of dermatophytes through keratin binding, making it particularly effective for skin-related fungal infections while having a unique biosynthesis pathway compared to other antifungals .

Physical Description

Griseofulvin appears as white to pale cream-colored crystalline powder. Odorless or almost odorless. Tasteless. Sublimes without decomposition at 410 °F. (NTP, 1992)
Solid

Color/Form

STOUT OCTAHEDRA OR RHOMBS FROM BENZENE
WHITE TO CREAMY POWDER
COLORLESS CRYSTALLINE SOLID

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Exact Mass

352.0713660 g/mol

Monoisotopic Mass

352.0713660 g/mol

Heavy Atom Count

24

Odor

ODORLESS

Melting Point

428 °F (NTP, 1992)
220 °C

UNII

32HRV3E3D5

Drug Indication

For the treatment of ringworm infections of the skin, hair, and nails, namely: tinea corporis, tinea pedis, tinea cruris, tinea barbae, cradle cap or other conditions caused by Trichophyton or Microsporum fungi.
FDA Label

Livertox Summary

Griseofulvin is a fungistatic agent used to treat superficial fungal skin infections such as tinea capitis and pedis. Griseofulvin therapy can cause transient mild-to-moderate serum aminotransferase elevations and has very rarely been linked to clinically apparent acute drug induced liver injury.

Drug Classes

Antifungal Agents

Therapeutic Uses

Antibiotics, Antifungal
GRISEOFULVIN IS USED IN THE TREATMENT OF TINEAS (RINGWORM INFECTIONS) OF THE SKIN, HAIR & NAILS--TINEA CORPORIS, TINEA PEDIS, TINEA CRURIS, TINEA BARBAE, TINEA CAPITIS & TINEA UNGUIUM (ONYCHOMYCOSIS) CAUSED BY SUSCEPTIBLE SPECIES OF TRICHOPHYTON, MICROSPORUM, OR EPIDERMOPHYTON.
MEDICATION (VET): DRUG IS USEFUL IN TREATMENT OF SUPERFICIAL FUNGUS INFECTIONS CAUSED BY TRICHOPHYTON MENTAGROPHYTES, RUBRUM, INTERDIGITALE, SCHOENLEINI, SULPHUREUM AND VERRUCOSUM, AND MICROSPORUM AND OVINI, CANIS, AND GYPSEUM...
MEDICATION (VET): TO TREAT RINGWORM OF SKIN OR NAILS ESPECIALLY THOSE AREAS DIFFICULT TO TREAT LOCALLY (EYE, MOUTH, NAIL AREAS), OR THOSE REFRACTORY TO OTHER THERAPY.
For more Therapeutic Uses (Complete) data for GRISEOFULVIN (14 total), please visit the HSDB record page.

Mechanism of Action

Griseofulvin is fungistatic, however the exact mechanism by which it inhibits the growth of dermatophytes is not clear. It is thought to inhibit fungal cell mitosis and nuclear acid synthesis. It also binds to and interferes with the function of spindle and cytoplasmic microtubules by binding to alpha and beta tubulin. It binds to keratin in human cells, then once it reaches the fungal site of action, it binds to fungal microtubes thus altering the fungal process of mitosis.
Fungistatic; griseofulvin inhibits fungal cell mitosis by causing disruption of the mitotic spindle structure, thereby arresting the metaphase of cell division. It is deposited in varying concentrations in the keratin precursor cells of skin, hair, and nails, rendering the keratin resistant to fungal invasion. As the infected keratin is shed, it is replaced with healthy tissue.

Absorption Distribution and Excretion

Poorly absorbed from GI ranging from 25 to 70% of an oral dose. Absorption is significantly enhanced by administration with or after a fatty meal.
IN RATS GIVEN ORAL DOSES OF 100 MG/KG BODY WT (36)CL-GRISEOFULVIN, 10% OF ACTIVITY WAS FOUND IN URINE AFTER 24 HR & 4% DURING 24-48 HR. ...IN ANOTHER STUDY, WITHIN 24-HR PERIOD ONLY 0.14% OF SIMILAR ORAL DOSES IN RATS WAS FOUND IN URINE, & 16% WAS RECOVERED IN FECES. FOLLOWING ITS IV INJECTION GRISEOFULVIN WAS DISTRIBUTED EVENLY THROUGHOUT TISSUES, ALTHOUGH HIGHER LEVELS WERE FOUND IN SKIN & LUNG.
Microsize - variable, ranging from 25 to 70% of an oral dose. Ultramicrosize - Almost completely absorbed. Absorption is significantly enhanced by administration with or after a fatty meal.
Griseofulvin is deposited in varying concentrations in the keratin layer of the skin, hair, and nails. It can be detected in the stratum corneum of the skin within a few hours following administration. Only a very small fraction of an oral dose is distributed in the body fluids and tissues.
Elimination: Renal. less than 1% of a dose is excreted as unchanged drug in the urine. Approximately 36% of griseofulvin is excreted unchanged in the feces.
GRISEOFULVIN IS PROBABLY DEPOSITED IN BASAL CELLS AND IS CARRIED OUTWARDS INTO EPIDERMIS AS NORMAL SKIN GROWTH PROCEEDS. THIS...MAKES FOR LONG LATENCY FROM TIME MEDICATION IS BEGUN UNTIL EVIDENCE OF IMPROVEMENT OCCURS.

Metabolism Metabolites

Primarily hepatic with major metabolites being 6-methyl-griseofulvin and its glucuronide conjugate.
Griseofulvin is mainly metabolized to 6-dimethylgriseofulvin and its glucuronide.
...IT HAS BEEN REPORTED THAT 6-DEMETHYLGRISEOFULVIN IS THE MAJOR URINARY METABOLITE...IN MAN, THE PREVIOUSLY REPORTED 4-DEMETHYL-GRISEOFULVIN WAS ABSENT. GRISEOFULVIC ACID (7-CHLORO-4,6-DIMETHOXY-6'-METHYLGRISAN-2',3,4'-TRIONE) WAS IDENTIFIED...
Primarily hepatic with major metabolites being 6-methyl-griseofulvin and its glucuronide conjugate. Half Life: 9-21 hours

Wikipedia

Griseofulvin
Isopropyl_β-D-1-thiogalactopyranoside

Drug Warnings

ORAL THRUSH DUE TO CANDIDAL OVERGROWTH HAS...OCCURRED.
GRISEOFULVIN...IS CONTRAINDICATED IN PATIENTS WITH ACUTE INTERMITTENT PORPHYRIA OR A HISTORY OF.../IT/, HEPATOCELLULAR FAILURE, AND HYPERSENSITIVITY TO THE DRUG. ... SAFE USE...DURING PREGNANCY HAS NOT BEEN ESTABLISHED.
RARELY, TRANSIENT DIMINUTION OF HEARING HAS OCCURRED...PARESTHESIAS OF HANDS AND FEET HAS FOLLOWED EXTENDED THERAPY... OCCASIONALLY, LARGE DOSES HAVE PRODUCED...PSYCHOTIC SYMPTOMS.
GRISEOFULVIN HAS BEEN REPORTED TO CAUSE TACHYCARDIA AND FLUSHING...
For more Drug Warnings (Complete) data for GRISEOFULVIN (17 total), please visit the HSDB record page.

Biological Half Life

9-21 hours
DRUG HAS A HALF-LIFE IN PLASMA OF ABOUT 1 DAY, & APPROX 50% OF ORAL DOSE CAN BE DETECTED IN THE URINE WITHIN 5 DAYS, MOSTLY IN THE FORM OF METABOLITES /SRP: 36% IN THE FECES WITHIN 5 DAYS/.
The half-life of griseofulvin in canine plasma was found to be 47 minutes ... .

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Methods of Manufacturing

ANTIBIOTIC SUBSTANCE PRODUCED BY PENICULLIUM GRISEOFULVUM DIERCKX AND BY P. JANCZEWSKII ZAL. (= P. NIGRCANS (BANIER) THOM.). ISOLATION: OXFORD ET AL, BIOCHEM J 33, 240 (1939); BRIAN ET AL, TRANS BRIT MYCOL SOC 29, 173 (1946); HOCKENHULL, DOREY ET AL, US PATENT 3,069,328-9 (1962 TO GLAXO).

General Manufacturing Information

NOT APPROVED IN UNITED STATES IN FOOD PRODUCING ANIMALS.

Analytic Laboratory Methods

AOAC METHOD NO. 968.49. DETERMINATION IN FEEDS, APPLICABLE TO CONCN GREATER THAN OR EQUAL TO 10 MG/OZ; CHROMATOGRAPHY; SPECTROPHOTOMERY, READING AT 290 & 320 NM.
HIGH PERFORMANCE LIQ CHROMATOGRAPHIC METHOD WAS USED TO DETERMINE THE PURITY OF GRISEOFULVIN IN COMMERCIAL DRUG SUBSTANCE SAMPLES & ANALYZE GRISEOFULVIN & ITS DECOMPOSITION IMPURITIES IN FRESH & AGED POWDERS, CAPSULES & TABLETS. RESULTS SHOWED THAT DECHLOROGRISEOFULVIN WAS THE MAJOR IMPURITY OF ALL BATCHES TESTED & THAT OTHER SIGNIFICANT IMPURITIES WERE ABSENT. METHOD ALLOWED SEPARATION OF DECOMPOSITION IMPURITIES AFTER ACCELERATED DECOMPOSITION STUDIES.

Clinical Laboratory Methods

PLASMA, FLUOROMETRIC DETERMINATION; ROWLAND M, RIEGELMAN S, & EPSTEIN WL; ABSORPTION KINETICS OF GRISEOFULVIN IN MAN; J PHARM SCI 57: (984) (1968).
BLOOD, FLUORESCENCE SPECTROSCOPY. UDENFRIEND S, FLUORESCENCE ESSAY IN BIOLOGY & MEDICINE; ACADEMIC PRESS, NEW YORK, NY (1962).
METHOD WAS TESTED IN VITRO & IN RABBITS. REPRODUCIBLE RESULTS OBTAINED WITH HIGH SENSITIVITY & PLASMA CONCN AS LOW AS 50 NG/ML WERE MEASURED.
SERUM WAS ANALYZED BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY WITH SENSITIVITY LESS THAN 0.2 MUG/ML.
SPECIFIC QUANTITATIVE METHOD INVOLVES EXTRACTION WITH ETHER, EVAPORATION, ADDITION OF INTERNAL STD DISSOLVED IN BENZENE, & GLC ANALYSIS USING ELECTRON CAPTURE DETECTOR. SENSITIVITY IS 0.05 UG/ML OF PLASMA.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/
Griseofulvin preparation should generally be stored at a temperature less than 40 degrees C, preferably between 15-30 degrees C; microsize griseofulvin oral suspension should be protected from freezing and stored in light-resistant containers. ... Should be stored in well-closed containers.

Interactions

...METABOLISM /OF GRISEOFULVIN/ IS ACCELERATED BY...PRIMIDONE IN RATS AND MAN...
GRISEOFULVIN ACTED AS A COCARCINOGEN WITH SKIN APPLICATIONS OF 3-METHYLCHOLANTHRENE IN MICE...
Effects may be potentiated when alcohol is used concurrently with griseofulvin; also, concurrent use with griseofulvin may result in tachycardia, diaphoresis, and flushing.
/Coumarin- or indandione-derivative anticoagulants/ effects, may be decreased when these agents are used concurrently with griseofulvin; decrease is thought to be due to accelerated metabolism of anticoagulants secondary to stimulation of hepatic microsomal enzyme activity; prothrombin time should be monitored until a stable level is maintained; dosage adjustments may be necessary during and after griseofulvin therapy.
For more Interactions (Complete) data for GRISEOFULVIN (6 total), please visit the HSDB record page.

Stability Shelf Life

PREPARATIONS OF GRISEOFULVIN HAVE EXPIRATION DATES OF 2-5 YR FOLLOWING THE DATE OF MFR ...

Dates

Modify: 2023-08-20

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